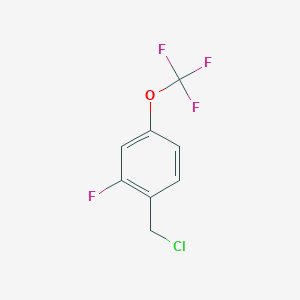

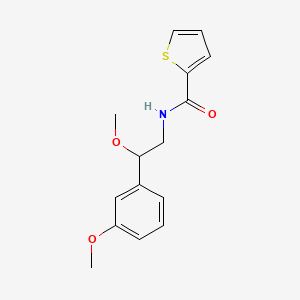

![molecular formula C16H17NO3 B2614071 N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034564-10-6](/img/structure/B2614071.png)

N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Phosphine-Catalyzed Annulation for Cyclohexenes Synthesis The synthesis of cyclohexenes through phosphine-catalyzed [4 + 2] annulations demonstrates the utility of cyclohex-3-enecarboxamide derivatives in constructing complex molecular frameworks. These reactions allow for efficient syntheses with high yields and diastereoselectivities, showcasing the versatility of such compounds in synthetic organic chemistry (Tran & Kwon, 2007).

Biological Evaluation

Antitumor Activity of Cyclohexane-1-carboxamide Derivatives A study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives demonstrated promising in vitro antitumor activity against various cancer cell lines, highlighting the potential of cyclohex-3-enecarboxamide derivatives in developing new anticancer agents. One compound, in particular, showed significant activity against the MCF-7 breast cancer cell line (Abd-Allah & Elshafie, 2018).

Catalysis and Material Science

Selective Hydrogenation Catalysis Research on the selective hydrogenation of phenol derivatives to cyclohexanone in aqueous media using Pd nanoparticles supported on mesoporous graphitic carbon nitride highlights the application of cyclohex-3-enecarboxamide derivatives in material science and catalysis. This process demonstrates high activity and selectivity, important for industrial applications in chemical manufacturing (Wang et al., 2011).

Chemical Structure and Bioactivity

Structural Characterization and Bioactivity The structural characterization of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide through X-ray crystallography revealed a one-dimensional infinite chain-like structure. This study provides insights into the structural basis for the bioactivity of such compounds, including their cytotoxic effects against tumor cells, which may guide the design of new therapeutic agents (Zhao et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of the compound N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide are currently unknown. The compound is a derivative of cyclohexenone , which are known to have diverse biological and pharmacological properties . .

Mode of Action

It is known that cyclohexenone derivatives, to which this compound belongs, are very reactive compounds . They increase their reactivity due to a keto-ethylinic type (–CO–CH=CH–) conjugated double bond system present in the structure . This suggests that N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide may interact with its targets through this reactive group.

Biochemical Pathways

Cyclohexenone derivatives are known to have diverse biological and pharmacological properties , suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide are not well studied. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on investigating these properties to provide a comprehensive understanding of the pharmacokinetics of N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide .

Result of Action

Given the compound’s structural similarity to cyclohexenone derivatives , it may have similar effects. These could include anti-inflammatory, antioxidant, and antimicrobial effects

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUOZAZHTSDMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2613991.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)